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Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834 Get Quote

CAS Number: 1220019-95-3 (dihydrochloride salt)

This technical guide provides a comprehensive overview of 1-(piperidin-4-yl)pyrrolidin-3-ol, a
heterocyclic compound of interest to researchers and professionals in drug development. This

document details its chemical and physical properties, outlines a plausible synthetic route, and

describes its potential biological activity as an inhibitor of the NLRP3 inflammasome, including

a relevant experimental protocol.

Chemical and Physical Properties
The following tables summarize the known and predicted physicochemical properties of 1-
(piperidin-4-yl)pyrrolidin-3-ol and its dihydrochloride salt.

Table 1: General and Physicochemical Properties
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Property Value Source

IUPAC Name 1-(piperidin-4-yl)pyrrolidin-3-ol N/A

Synonyms 1-(4-Piperidinyl)-3-pyrrolidinol [1]

CAS Number
1220019-95-3

(dihydrochloride)
[1]

Molecular Formula C₉H₁₈N₂O (free base) N/A

C₉H₂₀Cl₂N₂O (dihydrochloride) [1]

Molecular Weight 170.25 g/mol (free base) N/A

243.17 g/mol (dihydrochloride) [1]

Topological Polar Surface Area

(TPSA)
35.5 Å² [1]

Predicted logP 0.6486 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 1 [1]

Table 2: Purity and Storage

Property Value Source

Purity ≥95% [1]

Storage Conditions
Room temperature, keep dry

and cool
[1]

Synthesis
A plausible and efficient method for the synthesis of 1-(piperidin-4-yl)pyrrolidin-3-ol is via a

one-pot reductive amination reaction. This approach involves the reaction of a suitably
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protected 3-oxopyrrolidine with a protected 4-aminopiperidine, followed by reduction of the

resulting imine/enamine and subsequent deprotection.

Experimental Protocol: Synthesis via Reductive
Amination
Materials:

1-Boc-pyrrolidin-3-one

4-Amino-1-Boc-piperidine

Sodium triacetoxyborohydride (STAB)

Dichloroethane (DCE)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Hydrochloric acid (4M in 1,4-dioxane)

Diethyl ether

Procedure:

Reaction Setup: To a solution of 1-Boc-pyrrolidin-3-one (1.0 eq) and 4-amino-1-Boc-

piperidine (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5

eq) portion-wise at room temperature under a nitrogen atmosphere.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor

the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-
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mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium

bicarbonate solution. Separate the organic layer and extract the aqueous layer with

dichloromethane (DCM) (3 x volumes).

Purification of Intermediate: Combine the organic layers, wash with brine, dry over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the

crude product by flash column chromatography on silica gel to obtain the protected

intermediate, tert-butyl 4-(3-hydroxy-pyrrolidin-1-yl)-piperidine-1-carboxylate.

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add

trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Allow the reaction to warm to room

temperature and stir for 2-4 hours.

Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the

residue in a minimal amount of methanol and add a 4M solution of hydrochloric acid in 1,4-

dioxane.

Isolation: Induce precipitation by the addition of diethyl ether. Collect the resulting solid by

filtration, wash with diethyl ether, and dry under vacuum to yield 1-(piperidin-4-
yl)pyrrolidin-3-ol dihydrochloride as a solid.
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Synthesis Workflow

1-Boc-pyrrolidin-3-one +
4-Amino-1-Boc-piperidine

Reductive Amination
(STAB, DCE)

Aqueous Work-up and Extraction

Column Chromatography

tert-butyl 4-(3-hydroxy-pyrrolidin-1-yl)-piperidine-1-carboxylate

Boc Deprotection
(TFA, DCM)

Salt Formation
(HCl in Dioxane)

1-(Piperidin-4-yl)pyrrolidin-3-ol
dihydrochloride
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Plausible synthetic workflow for 1-(piperidin-4-yl)pyrrolidin-3-ol.
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Biological Activity: NLRP3 Inflammasome Inhibition
Compounds with a 1-(piperidin-4-yl)pyrrolidine scaffold have been investigated for their

potential to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3)

inflammasome. The NLRP3 inflammasome is a key component of the innate immune system,

and its aberrant activation is implicated in a variety of inflammatory diseases. Inhibition of this

pathway is a promising therapeutic strategy.

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal,

often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide

(LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second signal,

such as extracellular ATP, triggers the assembly of the inflammasome complex, leading to the

activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form,

IL-1β.
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NLRP3 Inflammasome Signaling Pathway
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Simplified NLRP3 inflammasome activation pathway.
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Experimental Protocol: In Vitro NLRP3 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a test compound, such as

1-(piperidin-4-yl)pyrrolidin-3-ol, on NLRP3 inflammasome activation in THP-1 cells, a human

monocytic cell line.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Adenosine triphosphate (ATP)

Test compound (1-(piperidin-4-yl)pyrrolidin-3-ol)

Phosphate-buffered saline (PBS)

Human IL-1β ELISA kit

96-well cell culture plates

Procedure:

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Seed the

cells into a 96-well plate at a density of 1 x 10⁶ cells/mL. Differentiate the monocytes into

macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

Priming: After differentiation, remove the PMA-containing medium and wash the cells gently

with PBS. Prime the cells by incubating with LPS (1 µg/mL) in fresh serum-free RPMI-1640

medium for 3-4 hours.

Compound Treatment: Following the priming step, treat the cells with various concentrations

of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g.,
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DMSO).

NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (5 mM) to the wells

and incubate for 45-60 minutes.

Sample Collection: After incubation, centrifuge the 96-well plate and carefully collect the cell

culture supernatants.

IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using

a human IL-1β ELISA kit, following the manufacturer's instructions.

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of

IL-1β inhibition against the log concentration of the compound.

This technical guide provides foundational information for researchers interested in 1-
(piperidin-4-yl)pyrrolidin-3-ol. Further investigation is required to fully elucidate its

pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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